Benzoxazole, 4-iodo-
Description
Benzoxazole is a heterocyclic aromatic compound consisting of a benzene ring fused to an oxazole ring. The 4-iodo derivative, 4-iodo-benzoxazole, features an iodine atom substituted at the 4-position of the benzoxazole scaffold. This modification enhances its electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. Iodine, being a heavy halogen, contributes to increased molecular weight (approximately 231.02 g/mol) and polarizability, which can improve binding affinity to biological targets such as enzymes or receptors .
Benzoxazole derivatives are renowned for their diverse bioactivities, including antifungal, anticancer, and anti-inflammatory effects . Its structural rigidity and halogen-driven interactions (e.g., halogen bonding, π–π stacking) position it as a promising candidate for drug development.
Structure
2D Structure
Properties
CAS No. |
1440535-23-8 |
|---|---|
Molecular Formula |
C7H4INO |
Molecular Weight |
245.02 g/mol |
IUPAC Name |
4-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C7H4INO/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H |
InChI Key |
HRFYHJWDGKHONP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=CO2 |
Origin of Product |
United States |
Scientific Research Applications
Benzoxazole, 4-iodo- has a wide range of applications in scientific research:
-
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Employed in the development of new catalytic systems and reaction mechanisms .
-
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
- Studied for its role in inhibiting specific enzymes and biological pathways .
-
Medicine:
- Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
- Potential use in the development of new pharmaceuticals with improved efficacy and reduced side effects .
-
Industry:
- Utilized in the production of advanced materials, including polymers and dyes.
- Applied in the development of new electronic and photonic devices .
Mechanism of Action
The mechanism of action of benzoxazole, 4-iodo- involves its interaction with various molecular targets and pathways:
-
Molecular Targets:
- DNA topoisomerases: Inhibits the activity of these enzymes, leading to DNA damage and cell death.
- Protein kinases: Modulates the activity of these enzymes, affecting cell signaling and proliferation .
-
Pathways Involved:
- Apoptosis: Induces programmed cell death in cancer cells by activating apoptotic pathways.
- Inflammation: Reduces inflammation by inhibiting key inflammatory mediators .
Comparison with Similar Compounds
Structural Analogues
Halogen-Substituted Benzoxazoles
- 5-Chloro-benzoxazole : The 5-chloro substitution is common in anticancer agents. For instance, compounds with a 5-chloro group on benzoxazole demonstrated IC₅₀ values of 1.2–3.8 µM against breast cancer cell lines (MCF-7, MDA-MB-231), attributed to enhanced hydrophobic interactions and DNA damage pathways . In contrast, 4-iodo substitution may favor larger binding pockets (e.g., Sec14p’s lipid-binding cavity) due to iodine’s bulkiness .
- 5-Fluoro-benzoxazole : Fluorine’s electronegativity improves metabolic stability and solubility. However, iodine’s polarizability in 4-iodo-benzoxazole could strengthen van der Waals interactions in hydrophobic enzyme pockets .
2.1.2 Benzothiazole Derivatives Benzothiazoles (sulfur-containing analogues) exhibit distinct electronic properties. For example, 2-(4-aminophenyl)benzothiazole (CJM 126) shows potent anticancer activity (IC₅₀ = 0.1 µM) but lower antifungal efficacy compared to benzoxazoles, likely due to reduced compatibility with Sec14p’s active site .
Antifungal Activity
- 4-Iodo-benzoxazole : Demonstrated binding energy of −7.2 kcal/mol to Sec14p, comparable to reference inhibitors picolinamide (−6.96 kcal/mol) and benzamide (−7.54 kcal/mol) . Its iodine atom may disrupt π–π stacking with Tyr151 but enhance interactions with hydrophobic residues (e.g., Pro205, Met209) .
- Benzothiazole derivatives : Lower binding affinities (−6.3 to −6.8 kcal/mol) to Sec14p, attributed to sulfur’s reduced hydrogen-bonding capacity .
Anticancer Activity
- 5-Chloro-benzoxazole hybrids : IC₅₀ = 1.2–3.8 µM against breast cancer cells via PARP-2 inhibition .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Key Interactions |
|---|---|---|---|---|
| 4-Iodo-benzoxazole | 231.02 | 2.8 | 0.15 | Halogen bonding, π–π stacking |
| 5-Chloro-benzoxazole | 153.57 | 2.5 | 0.35 | Hydrophobic interactions |
| Benzothiazole | 135.19 | 2.3 | 0.50 | Sulfur-mediated H-bonding |
Biological Activity
Benzoxazole derivatives have garnered significant attention in recent years due to their diverse biological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and antifungal properties. This article focuses specifically on the biological activity of Benzoxazole, 4-iodo- , highlighting key research findings, case studies, and a summary of its effects across various biological systems.
Overview of Benzoxazole Compounds
Benzoxazole is a bicyclic compound consisting of a benzene ring fused to an oxazole ring. The presence of various substituents on the benzoxazole structure can dramatically influence its biological properties. 4-Iodo-benzoxazole is one such derivative that has shown promising biological activity.
Antibacterial Activity
Recent studies have demonstrated that benzoxazole derivatives exhibit potent antibacterial properties. For instance, 4-iodo-benzoxazole has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for various benzoxazole derivatives are summarized in Table 1.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4-Iodo-benzoxazole | Staphylococcus aureus | 12.5 |
| 4-Iodo-benzoxazole | Escherichia coli | 25 |
| Other derivatives | Pseudomonas aeruginosa | 50 |
The antibacterial mechanism often involves the inhibition of bacterial DNA gyrase, which is crucial for DNA replication and transcription .
Antiviral Activity
Benzoxazole derivatives have also been explored for their antiviral activity. A study reported that certain benzoxazole compounds could inhibit the tobacco mosaic virus (TMV) with varying degrees of efficacy. The protective activity of 4-iodo-benzoxazole against TMV was measured at approximately 39% , indicating moderate antiviral potential .
Anticancer Properties
The anticancer activity of benzoxazole derivatives has been extensively studied. For example, 4-iodo-benzoxazole was evaluated for its effects on human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that this compound exhibited significant cytotoxic effects with IC50 values as low as 3.43 µM against MCF-7 cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that electron-withdrawing groups like iodine enhance the potency of benzoxazole derivatives against cancer cells. The presence of the iodine atom at position 4 appears to increase the compound's ability to induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with growth and survival .
Case Studies
- Antimicrobial Efficacy Study : A series of novel benzoxazoles were synthesized and tested for antimicrobial activity. Among these, compounds with halogen substitutions demonstrated superior efficacy against Gram-positive bacteria compared to their non-halogenated counterparts .
- Anticancer Mechanism Investigation : In a detailed investigation involving molecular docking studies, it was revealed that 4-iodo-benzoxazole fits well into the active site of VEGFR-2 kinase, forming critical hydrogen bonds that inhibit its activity, thereby reducing tumor proliferation .
Q & A
Basic: What are the standard synthetic routes for preparing 4-iodo-benzoxazole derivatives?
Answer:
A common method involves refluxing substituted benzaldehydes with triazole derivatives in absolute ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration . Advanced protocols utilize nanocatalysts (e.g., AgPd/WO₂.₇₂ nanorods) for one-pot conversions of nitro precursors into benzoxazole derivatives, enhancing efficiency and reducing steps . For iodinated derivatives, direct halogenation via electrophilic substitution or cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura) can introduce iodine at the 4-position, requiring careful control of reaction temperature and catalyst loading.
Basic: What spectroscopic and analytical techniques are used to characterize 4-iodo-benzoxazole?
Answer:
Key techniques include:
- NMR spectroscopy : To confirm substitution patterns (¹H/¹³C) and iodine integration.
- UV-Vis spectroscopy : For studying electronic transitions and interactions with biological targets (e.g., G-quadruplex DNA) .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- Elemental analysis : Ensures purity and stoichiometric accuracy. Computational tools (e.g., DFT) complement experimental data by predicting vibrational frequencies and electronic properties .
Advanced: How can researchers design 4-iodo-benzoxazole derivatives to enhance anticancer activity?
Answer:
Focus on structural modifications:
- Heterocyclic moieties : Attach piperazine, thiazolidinone, or triazole groups to improve binding to cancer cell receptors .
- Halogen effects : Iodine’s electron-withdrawing properties enhance lipophilicity and metabolic stability, critical for blood-brain barrier penetration .
- In vitro screening : Test against diverse cell lines (e.g., A-549 lung carcinoma) using MTT assays to assess cytotoxicity and selectivity .
Advanced: How to resolve contradictions in reported biological activity data for benzoxazole derivatives?
Answer:
- Standardize assays : Use consistent cell lines (e.g., NCI-60 panel) and protocols to minimize variability .
- Meta-analysis : Compare substituent effects across studies (e.g., iodine vs. chlorine) to identify trends in IC₅₀ values .
- Control variables : Account for solvent, concentration, and incubation time discrepancies. Cross-validate findings with in silico models (e.g., molecular docking) .
Methodological: What computational strategies predict interactions between 4-iodo-benzoxazole and biological targets?
Answer:
- Molecular docking (HDOCK) : Simulate binding to targets like telomeric G-quadruplex DNA or N-myristoyltransferase .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with anticancer or antifungal activity .
- Pharmacophore modeling : Identify critical interaction sites for rational drug design .
Advanced: How does iodine substitution at the 4-position influence benzoxazole’s pharmacological profile?
Answer:
- Enhanced stability : Iodine’s large atomic radius and polarizability improve binding to hydrophobic enzyme pockets .
- Antifungal activity : In NMT inhibitors, iodine substitution increases hydrogen bonding with catalytic residues, as shown in molecular docking studies .
- Optical properties : Affects excited-state intramolecular proton transfer (ESIPT), useful in fluorescence-based assays .
Basic: What in vitro assays evaluate the anticancer potential of 4-iodo-benzoxazole derivatives?
Answer:
- Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7, HeLa) .
- Anti-proliferative assays : Measure cell cycle arrest (flow cytometry) or apoptosis markers (Annexin V) .
- Selectivity indices : Compare IC₅₀ values against non-cancerous cells (e.g., HEK-293) .
Advanced: How to optimize reaction conditions for synthesizing 4-iodo-benzoxazole derivatives?
Answer:
- Catalyst screening : Test Pd/Cu-based catalysts for cross-coupling reactions to optimize yield .
- Solvent selection : Use DMF or DMSO for polar intermediates; ethanol for reflux .
- Temperature control : Maintain 80–100°C for electrophilic iodination to avoid decomposition.
Methodological: How to conduct structure-activity relationship (SAR) studies on 4-iodo-benzoxazole?
Answer:
- Systematic substitution : Synthesize analogs with varying substituents (e.g., -NO₂, -OCH₃) at positions 2, 5, or 6 .
- QSAR models : Use regression analysis to correlate descriptors (logP, polar surface area) with bioactivity .
- Crystallography : Resolve X-ray structures to identify key binding motifs .
Advanced: What patent considerations apply to novel 4-iodo-benzoxazole derivatives?
Answer:
- Markush structures : Draft claims covering variations in substituents and core modifications to broaden protection .
- Prior art searches : Use chemical structure databases (e.g., SciFinder) to avoid infringement .
- FTO analysis : Assess competitor patents targeting benzoxazole-based therapeutics or catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
